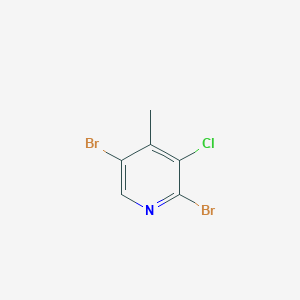

2,5-Dibromo-3-chloro-4-methylpyridine

Description

Structural Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis

Halogenated pyridine frameworks are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized materials. nih.govresearchgate.net The carbon-halogen bond within these structures serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov

The presence of halogen atoms on the pyridine ring modifies its electronic properties, making it susceptible to nucleophilic aromatic substitution reactions, which are otherwise difficult for electron-deficient aromatic systems. nih.gov This reactivity allows for the introduction of various functional groups onto the pyridine core. Furthermore, the specific placement of halogens can direct subsequent reactions to particular positions on the ring, offering precise control over the final molecular architecture. researchgate.net This strategic functionalization is critical in medicinal chemistry for developing structure-activity relationships in drug candidates. mdpi.com

Overview of Dihalo-methylpyridines as Synthetic Intermediates

Within the broader class of halogenated pyridines, dihalo-methylpyridines are particularly valuable as synthetic intermediates. The methyl group provides an additional site for chemical modification and influences the reactivity of the pyridine ring. These compounds serve as precursors for more complex substituted pyridines. For instance, dihalo-methylpyridines can undergo selective transformations where one halogen atom reacts preferentially over the other, enabling sequential functionalization.

Compounds such as 2-bromo-3,5-dichloro-4-methylpyridine (B1601598) and 5-bromo-2-methylpyridin-3-amine (B1289001) are examples of dihalo-methylpyridine derivatives used in the synthesis of complex organic molecules. mdpi.com They are often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to build more elaborate molecular scaffolds. acs.orgmdpi.comresearchgate.net The strategic placement of two halogen atoms and a methyl group offers a platform for creating a diverse library of pyridine-containing compounds for various research applications.

Research Rationale and Focus on 2,5-Dibromo-3-chloro-4-methylpyridine

The specific compound This compound is a polyhalogenated pyridine that has garnered interest as a specialized building block in organic synthesis. evitachem.com Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 5, a chlorine atom at position 3, and a methyl group at position 4. evitachem.com This unique substitution pattern makes it a highly versatile intermediate for creating complex, multi-substituted pyridine derivatives.

The rationale for focusing on this compound stems from its potential applications in several key areas:

Organic Synthesis : It serves as a foundational component for constructing more intricate organic molecules. evitachem.com The differential reactivity of the bromine and chlorine atoms can potentially be exploited for selective, sequential cross-coupling or substitution reactions. evitachem.com

Biological Research : It is used as a precursor for synthesizing compounds that may possess biological activity, making it a valuable tool in drug discovery and chemical biology research. evitachem.com

Specialty Chemicals : The compound is employed in the production of specialized chemicals where tailored properties are required for specific industrial applications. evitachem.com

A common synthetic route to this compound involves the electrophilic bromination of 3-chloro-4-methylpyridine (B42638). evitachem.com In this reaction, a brominating agent is used, typically under acidic conditions, to introduce bromine atoms at the 2 and 5 positions of the pyridine ring. evitachem.com The reactivity of the halogen atoms is crucial for its utility; they can be replaced by nucleophiles or participate in palladium-catalyzed coupling reactions to form new carbon-carbon bonds. evitachem.com

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C₆H₄Br₂ClN | 285.37 | 1335050-94-6 | Tri-halogenated pyridine with distinct halogen reactivities. evitachem.comchemicalbook.combldpharm.com |

| 2,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | 250.92 | 3430-26-0 | Dihalo-methylpyridine intermediate. sigmaaldrich.com |

| 3-Bromo-5-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | 1260010-08-9 | Isomeric dihalo-methylpyridine. nih.gov |

| 2-Bromo-3,5-dichloro-4-methylpyridine | C₆H₄BrCl₂N | 240.92 | 344324-94-3 | Polyhalogenated pyridine with mixed halogens. |

| 2,5-Dibromo-3-methylpyridine (B189406) | C₆H₅Br₂N | 250.92 | 3430-18-0 | Dihalo-methylpyridine intermediate. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-chloro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGZZZRTMBRPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856687 | |

| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335050-94-6 | |

| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2,5 Dibromo 3 Chloro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the electron-deficient pyridine (B92270) ring is a key reaction pathway for introducing a variety of functional groups. The presence of multiple halogen substituents on 2,5-Dibromo-3-chloro-4-methylpyridine raises critical questions about selectivity and reactivity.

Selective Displacement of Bromine and Chlorine Atoms

In the context of SNAr reactions on polyhalogenated pyridines, the position of the halogen atom significantly influences its susceptibility to nucleophilic attack. Generally, halogens at the 2- and 4-positions of the pyridine ring are more activated towards displacement due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

For this compound, the bromine atom at the 2-position and the bromine atom at the 5-position exhibit different reactivities. The bromine at the 2-position is electronically activated by the ring nitrogen. In contrast, the chlorine atom at the 3-position is generally less reactive in SNAr reactions compared to halogens at the 2- or 4-positions. While specific experimental studies on the selective displacement on this compound are not extensively documented in publicly available literature, it is known to undergo substitution reactions with nucleophiles such as amines and thiols. wikipedia.org

Reactivity Order and Steric/Electronic Effects of Substituents

The reactivity of the halogens in this compound towards a nucleophile is governed by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). In this molecule, the bromine at position 2 is the most electronically activated halogen for SNAr. The methyl group at position 4, being an electron-donating group, would slightly deactivate the ring for nucleophilic attack.

Steric Effects: The methyl group at the 4-position and the chlorine atom at the 3-position can sterically hinder the approach of a nucleophile to the adjacent bromine atom at the 2-position. Similarly, the bromine at the 5-position is flanked by the methyl group at C4 and a hydrogen at C6, which presents a different steric environment.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and polyhalogenated pyridines are excellent substrates for such transformations, allowing for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl and heteroaryl-aryl bonds. This compound is a suitable substrate for this reaction. wikipedia.org The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the two bromine atoms in the molecule are expected to be more reactive than the chlorine atom.

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyridines is influenced by both electronic and steric factors. In di- and tri-halopyridines, the position of the halogen relative to the nitrogen atom and other substituents determines the site of the initial coupling. For 2,5-dibromopyridines, monoarylation typically occurs at the more electrophilic C2 position. escholarship.org In the case of this compound, the bromine at the 2-position is anticipated to be the most reactive site for the initial Suzuki-Miyaura coupling.

Below is a hypothetical data table illustrating potential outcomes of a Suzuki-Miyaura coupling with Phenylboronic acid, based on general principles.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Data is illustrative and not based on specific experimental results for this compound)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Major Product | Plausible Yield |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 2-Phenyl-5-bromo-3-chloro-4-methylpyridine | Moderate to Good |

Stille Coupling and Other Organometallic Cross-Couplings

The Stille coupling utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halogens in this compound would follow the order Br > Cl. The oxidative addition of the palladium catalyst to the C-Br bond is the initial step, with the C2-Br bond being the likely primary reaction site.

The regioselectivity in Stille couplings of polyhalogenated heterocycles can sometimes be influenced by the reaction conditions, including the choice of ligands and additives. wikipedia.org For instance, in some systems, the use of copper(I) as an additive can alter the regiochemical outcome.

Other organometallic cross-coupling reactions, such as Negishi (organozinc) and Kumada (organomagnesium) couplings, could also be applied to this compound, offering alternative pathways for C-C bond formation. The reactivity patterns would generally be expected to be similar to those observed in Suzuki and Stille couplings.

Table 2: Plausible Stille Coupling Reaction of this compound (Data is illustrative and not based on specific experimental results for this compound)

| Entry | Organostannane | Catalyst | Solvent | Major Product | Plausible Yield |

|---|---|---|---|---|---|

| 1 | (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene (B28343) | 2-Phenyl-5-bromo-3-chloro-4-methylpyridine | Moderate |

Sonogashira and Heck Reactions for Alkynylation and Alkenylation

The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties through the coupling of a terminal alkyne with an organic halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The Heck reaction, on the other hand, facilitates the formation of a new carbon-carbon bond between an alkene and an organic halide. harvard.edu

For this compound, both bromine atoms would be susceptible to Sonogashira and Heck couplings. The regioselectivity would again favor the C2-Br bond due to its higher reactivity in the oxidative addition step. The successful application of these reactions would lead to the formation of alkynylated and alkenylated pyridine derivatives, respectively, which are valuable intermediates in materials science and medicinal chemistry.

Table 3: Anticipated Sonogashira and Heck Reactions of this compound (Data is illustrative and not based on specific experimental results for this compound)

| Reaction Type | Coupling Partner | Catalyst System | Base | Major Product | Plausible Yield |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | 2-(Phenylethynyl)-5-bromo-3-chloro-4-methylpyridine | Good |

| Heck | Styrene | Pd(OAc)2 / PPh3 | Et3N | 2-(E-Styryl)-5-bromo-3-chloro-4-methylpyridine | Moderate to Good |

Carbon-Heteroatom Bond Forming Reactions

The halogenated nature of this compound makes it a versatile substrate for the introduction of various heteroatom-containing functional groups. These transformations are pivotal for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The introduction of nitrogen-based functionalities, such as amino and amido groups, onto the pyridine ring can significantly alter the molecule's biological and chemical properties. While specific amination or amidation studies on this compound are not extensively documented in publicly available literature, the general reactivity of halogenated pyridines suggests that it can undergo nucleophilic aromatic substitution with various nitrogen nucleophiles. evitachem.com

These reactions typically involve the displacement of a halide by an amine. The reactivity of the halogens is influenced by their position on the pyridine ring, with halogens at the 2- and 6-positions being generally more labile.

Table 1: Plausible Amination Reactions of this compound This table is illustrative and based on general reactivity principles of related compounds, as specific experimental data for this compound is not widely available.

| Reagent/Catalyst | Potential Product | Reaction Conditions |

| Ammonia (or equivalent) | 2-Amino-5-bromo-3-chloro-4-methylpyridine | High temperature and pressure |

| Primary/Secondary Amine | N-substituted amino-pyridines | Base-mediated, possibly with heating |

| Buchwald-Hartwig Amination | N-Aryl or N-alkyl amino-pyridines | Palladium catalyst, ligand, base |

Amidation reactions can be conceptualized as a subsequent step after amination or through direct coupling with an amide nucleophile, although the latter is less common.

The formation of ether and thioether linkages introduces oxygen and sulfur functionalities, respectively. These reactions typically proceed via nucleophilic substitution with an alkoxide or a thiolate. The general reactivity of similar halogenated pyridines suggests that this compound would react with such nucleophiles. evitachem.com

Table 2: Potential Etherification and Thioetherification Reactions This table is illustrative and based on general reactivity principles of related compounds, as specific experimental data for this compound is not widely available.

| Reagent | Potential Product | Reaction Conditions |

| Sodium Methoxide | 5-Bromo-3-chloro-2-methoxy-4-methylpyridine | Heating in methanol (B129727) or an inert solvent |

| Sodium Thiophenoxide | 5-Bromo-3-chloro-4-methyl-2-(phenylthio)pyridine | Room temperature or gentle heating in a polar aprotic solvent |

The introduction of phosphorus-containing groups, such as phosphonates, can be achieved through metal-catalyzed cross-coupling reactions, like the Hirao reaction, or through nucleophilic substitution with a phosphite (B83602). The synthesis of phosphonates from aryl halides is a well-established methodology. organic-chemistry.org While specific examples for this compound are not readily found, the general principles of these reactions are applicable. For instance, a palladium-catalyzed reaction with diethyl phosphite could potentially yield a phosphonate-substituted pyridine. nih.gov

Reductive Dehalogenation and Hydrogenation Reactions

Reductive dehalogenation allows for the selective removal of halogen atoms, which can be a useful synthetic strategy to access less halogenated pyridine derivatives. This can be achieved using various reducing agents, including catalytic hydrogenation. The conditions for these reactions can often be tuned to achieve selective removal of certain halogens based on their reactivity.

Catalytic hydrogenation of halogenated pyridines can lead to dehalogenation and, under more forcing conditions, saturation of the pyridine ring. nih.gov For this compound, a stepwise reduction might be possible, potentially removing the more labile bromine atoms first.

Table 3: Potential Reductive Dehalogenation/Hydrogenation Products This table is illustrative and based on general reactivity principles of related compounds, as specific experimental data for this compound is not widely available.

| Reagent/Catalyst | Potential Product(s) |

| H₂, Pd/C, base (e.g., Et₃N) | 3-Chloro-4-methylpyridine (B42638), 5-Bromo-3-chloro-4-methylpyridine |

| Stronger reducing agents (e.g., LiAlH₄) | Complex mixture of partially and fully reduced products |

Directed Deuteration and Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a valuable tool in mechanistic studies and for creating internal standards in analytical chemistry. While no specific studies on the deuteration of this compound have been identified in the performed searches, general methods for deuterium incorporation into aromatic systems could be applied.

One common strategy involves a halogen-deuterium exchange, which can be facilitated by a metal catalyst, such as palladium, in the presence of a deuterium source like deuterium gas (D₂) or deuterated solvents. The regioselectivity of this exchange would depend on the relative reactivity of the C-Br and C-Cl bonds.

Computational and Theoretical Investigations of 2,5 Dibromo 3 Chloro 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2,5-Dibromo-3-chloro-4-methylpyridine to predict a range of properties from the ground state electron density. DFT methods, such as those using the B3LYP hybrid functional, have been shown to provide reliable results for halogenated pyridines and related heterocyclic systems. mostwiedzy.plnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the bromine atoms, which have available lone pairs. The LUMO, conversely, is anticipated to be a π* antibonding orbital spread across the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative halogen substituents. The presence of multiple electron-withdrawing halogens generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for this compound

The following data is hypothetical and serves to illustrate typical results from a DFT calculation (e.g., at the B3LYP/6-311G level). Actual values would require specific computation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Associated with the electron-donating ability of the molecule. |

| ELUMO | -1.98 | Associated with the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 4.87 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In this compound, an MEP map would show the most negative potential (typically colored red) localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or coordination to Lewis acids. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the methyl group.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. nih.govmdpi.com

For this compound, theoretical frequency calculations would help in the assignment of complex experimental spectra. Specific vibrational modes of interest include the C-Br, C-Cl, and C-N stretching frequencies, as well as the pyridine ring breathing and deformation modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

This table is a hypothetical representation. The assignment of modes and their frequencies requires specific computational and experimental analysis.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

| C-H Stretch (methyl) | 2980 | ~2975 |

| Pyridine Ring Stretch | 1545 | ~1540 |

| Pyridine Ring Breathing | 995 | ~990 |

| C-Cl Stretch | 750 | ~745 |

| C-Br Stretch (C2) | 670 | ~665 |

| C-Br Stretch (C5) | 640 | ~635 |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating reaction mechanisms and predicting selectivity.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, DFT can be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, which governs its rate.

In an SNAr reaction, for example, a nucleophile attacks one of the carbon atoms bearing a halogen. Computational modeling can distinguish between a classical two-step mechanism involving a stable Meisenheimer intermediate and a concerted mechanism (cSNAr) that proceeds through a single transition state. nih.govnih.gov By calculating the energy profiles for attack at each of the halogenated positions (C2, C3, and C5), the preferred reaction pathway can be identified. Such studies on similar systems show that the presence of electron-withdrawing groups is not always mandatory for reactions that proceed via a concerted pathway. nih.gov

A key challenge in the functionalization of polyhalogenated compounds is controlling regioselectivity—that is, which halogen is replaced. Computational modeling is exceptionally useful for predicting this outcome. In the case of this compound, a reaction could potentially occur at the C-Cl bond or one of the two C-Br bonds.

Theoretical models can predict regioselectivity based on several factors:

Ground-State Properties : Analysis of the LUMO and MEP maps can indicate the most electrophilic carbon atom, which is the most likely site for nucleophilic attack. Generally, the carbon with the most positive electrostatic potential and the largest LUMO coefficient will be most reactive in SNAr reactions. chemrxiv.org

Bond Dissociation Energies (BDEs) : The relative strengths of the C-Cl and C-Br bonds can influence which is more easily cleaved, particularly in radical reactions or the oxidative addition step of cross-coupling catalysis. C-Br bonds are weaker than C-Cl bonds and are typically more reactive in palladium-catalyzed reactions.

Transition State Energies : The most definitive method is to calculate the activation energies for the reaction at each possible site. The pathway with the lowest activation energy barrier will be the dominant one. For palladium-catalyzed cross-coupling reactions, studies have shown that regioselectivity is often determined in the oxidative addition step, and the energy required to distort the C-X bond into the transition-state geometry is a key factor. nih.gov

For this compound, calculations would likely predict that in palladium-catalyzed couplings (like Suzuki or Stille), reaction occurs preferentially at one of the C-Br bonds over the stronger C-Cl bond. Distinguishing between the C2-Br and C5-Br positions would depend on the subtle electronic and steric effects of the adjacent chloro and methyl groups, which can be precisely quantified through transition state analysis.

Solvent Effects and Catalytic Cycle Simulation

The reactivity and selectivity of chemical reactions involving this compound are significantly influenced by the solvent environment. Computational studies, primarily using Density Functional Theory (DFT), provide critical insights into these effects by modeling the reaction at a molecular level. Solvents can alter reaction pathways and energy barriers by stabilizing or destabilizing reactants, transition states, and products. uark.edu

In the context of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring, the choice of solvent can be paramount. The reaction mechanism is notably affected by the solvent's polarity and its ability to form hydrogen bonds. nih.gov Solvation models, both implicit (where the solvent is treated as a continuous medium) and explicit (where individual solvent molecules are included in the calculation), are employed to predict these outcomes. rsc.orgresearchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective at solvating the charged intermediates (Meisenheimer complexes) formed during SNAr, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net In contrast, protic solvents might solvate the nucleophile, potentially reducing its reactivity.

Computational simulations of catalytic cycles, such as the Suzuki-Miyaura cross-coupling, offer a step-by-step energetic profile of the reaction. This polysubstituted pyridine presents multiple potential sites for cross-coupling, primarily at the C-Br and C-Cl bonds. Theoretical models like the distortion-interaction model help predict the regioselectivity of such reactions. nih.gov This model assesses the activation energy by considering two main factors: the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules. nih.gov

For this compound, oxidative addition of a palladium(0) catalyst to one of the carbon-halogen bonds is the initial and often rate-determining step. illinois.edu DFT calculations can determine the activation barriers for the cleavage of the C-Br versus the C-Cl bonds. Generally, C-Br bonds are weaker and thus more reactive towards oxidative addition than C-Cl bonds. The position of the halogen also matters; halogens at the 2- and 6-positions of the pyridine ring are typically more reactive than those at the 3- and 5-positions due to electronic effects. Therefore, oxidative addition is most likely to occur selectively at the C2-Br bond.

Below is an illustrative data table representing hypothetical activation energies for the oxidative addition step in a Suzuki-Miyaura coupling of this compound in different solvents, as would be determined by DFT calculations.

Table 1: Illustrative Calculated Activation Energies (ΔG‡) for Oxidative Addition in Different Solvents

| Solvent | Dielectric Constant (ε) | C2-Br Activation (kcal/mol) | C5-Br Activation (kcal/mol) | C3-Cl Activation (kcal/mol) |

|---|---|---|---|---|

| Toluene (B28343) | 2.4 | 18.5 | 21.0 | 24.5 |

| Tetrahydrofuran (THF) | 7.5 | 17.8 | 20.2 | 23.6 |

| Dimethylformamide (DMF) | 36.7 | 16.5 | 18.9 | 22.1 |

Note: The data in this table is illustrative and intended to represent typical trends found in computational studies of similar polyhalogenated pyridines. Specific experimental or calculated values for this compound are not available in the cited literature.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties. researchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure and are expressed as mathematical equations.

For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations, such as cross-coupling reactions. The reactivity and regioselectivity in these reactions are governed by the electronic and steric nature of the substituents on the pyridine ring.

A QSPR model for predicting reactivity would typically use a set of molecular descriptors calculated from the compound's structure. These descriptors can include electronic parameters (like orbital energies and atomic charges), steric parameters, and topological indices. researchgate.net For example, a model could be trained on a dataset of polyhalogenated pyridines with known reaction rates to predict the rate of a Suzuki-Miyaura coupling for this compound.

The model would likely show that the reaction rate is positively correlated with descriptors that indicate a more electron-deficient reaction site, as this facilitates the oxidative addition step. The selectivity for reaction at one halogen over another can also be modeled. For instance, the model would likely predict higher reactivity at the C2-Br position, followed by the C5-Br, and then the C3-Cl, based on a combination of electronic activation by the pyridine nitrogen and the inherent reactivity of C-Br over C-Cl bonds.

The foundation of robust QSPR models lies in the accurate quantification of electronic and steric effects of substituents. For predictive modeling of this compound, key parameters like Hammett (σ) and Taft (Es) constants for the substituents are crucial.

Steric Parameters: The Taft steric parameter, Es, quantifies the steric bulk of a substituent. nih.gov It is derived from the rates of hydrolysis of esters. nih.gov Alternatively, steric effects can be described by computationally derived parameters, such as those developed by Verloop, which include substituent length and width. nih.gov For this compound, the steric environment around each potential reaction site is different. The C2 position is flanked by the pyridine nitrogen and the chloro group at C3. The C5 position is adjacent to the methyl group at C4. These steric differences will influence the approach of a catalyst or nucleophile and can be a determining factor in selectivity, especially with bulky reactants.

The table below provides an illustrative set of derived electronic and steric parameters for the substituents on the pyridine ring.

Table 2: Illustrative Electronic and Steric Parameters for Substituents

| Substituent | Position | Hammett Constant (σp) | Taft Steric Parameter (Es) | Verloop Parameter L (Å) |

|---|---|---|---|---|

| Bromo | 2 & 5 | +0.23 | -1.16 | 3.84 |

| Chloro | 3 | +0.23 | -0.97 | 3.52 |

| Methyl | 4 | -0.17 | -1.24 | 3.00 |

Note: The data in this table is illustrative, based on generally accepted values for these substituents on aromatic rings, and serves to exemplify the parameters used in QSPR modeling. nih.govscispace.comwikipedia.org The precise values can vary depending on the specific molecular context and the method of derivation.

By incorporating these and other calculated descriptors into a multivariate regression analysis, a predictive QSPR model can be constructed. Such a model would be a powerful tool for in silico screening, allowing for the rapid estimation of reactivity and selectivity for this compound in various synthetic applications without the need for extensive empirical experimentation.

Applications in Advanced Organic Synthesis and Functional Materials Science

Strategic Building Block for Complex Heterocyclic Compounds

The inherent reactivity of the carbon-halogen bonds in 2,5-Dibromo-3-chloro-4-methylpyridine makes it a cornerstone for generating a diverse array of more complex heterocyclic structures. The differential reactivity of the bromine and chlorine substituents can be exploited to achieve regioselective transformations, a key advantage in multi-step organic synthesis.

Precursor in the Synthesis of Polysubstituted Pyridines and Fused Heterocycles

The primary application of this compound lies in its role as a precursor for polysubstituted pyridines. The bromine atoms, being more reactive than the chlorine atom in many cross-coupling reactions, provide handles for the sequential introduction of various substituents. innospk.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to forge new carbon-carbon bonds at the 2- and 5-positions of the pyridine (B92270) ring. nih.gov

For instance, the selective reaction of this compound with an arylboronic acid under palladium catalysis can lead to the formation of a 2-aryl-5-bromo-3-chloro-4-methylpyridine derivative. The remaining bromine and chlorine atoms can then be subjected to further coupling reactions or other transformations to introduce additional functional groups, yielding highly substituted pyridine cores. This stepwise approach is crucial for the synthesis of targeted molecules with specific electronic and steric properties, which are often sought after in medicinal chemistry and materials science.

Furthermore, this compound serves as a key starting material for the synthesis of fused heterocyclic systems. By choosing appropriate reaction partners, the pyridine ring can be annulated with other rings, such as thiophene, furan, or pyrrole, to generate novel polycyclic aromatic compounds. nih.gov For example, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of thieno[2,3-b]pyridines, a class of compounds with known biological activities. innospk.com The ability to construct such fused systems opens up avenues for the development of new pharmaceuticals and organic electronic materials.

Table 1: Regioselective Cross-Coupling Reactions of Dihalopyridines

This interactive table showcases the potential for regioselective functionalization of dihalopyridines, a principle that is directly applicable to this compound.

| Catalyst System | Dihalopyridine Substrate | Coupling Partner | Major Product | Selectivity (Position) | Reference |

| Pd(PPh₃)₄/TlOH | 2,4-Dibromopyridine | Alkenyl/Aryl Boronic Acids | 4-Bromo-2-substituted pyridine | C2 | researchgate.net |

| Pd₂(dba)₃/PCy₃/K₃PO₄ | 2,4-Dibromopyridine | Alkenyl/Aryl Boronic Acids | 4-Bromo-2-substituted pyridine | C2 | researchgate.net |

| Pd/CeO₂ | 2,4-Dibromopyridine | Arylboronic acid pinacol (B44631) ester | 2-Bromo-4-substituted pyridine | C4 | researchgate.net |

| Pd-CataCXium A-G3 | Heteroaryl Bromides | Neopentyl Heteroarylboronic Esters | Cross-coupled product | N/A | nih.gov |

Scaffold for Combinatorial Libraries in Chemical Research

The ability to sequentially and selectively functionalize this compound makes it an ideal scaffold for the generation of combinatorial libraries. In drug discovery and materials science, it is often necessary to synthesize and screen a large number of structurally related compounds to identify those with the desired properties. By systematically varying the substituents introduced at the 2-, 5-, and 3-positions of the pyridine ring, vast libraries of novel compounds can be rapidly assembled.

This approach allows for the efficient exploration of chemical space around a core pyridine structure. For example, a library of potential kinase inhibitors could be generated by introducing a variety of aryl groups at the 2-position via Suzuki coupling, followed by the introduction of different amine functionalities at the 5-position through Buchwald-Hartwig amination. The chlorine at the 3-position could be retained or further modified to fine-tune the biological activity. While specific library syntheses starting from this compound are not extensively documented in publicly available literature, the principles of combinatorial chemistry strongly support its utility as a versatile scaffold for such endeavors.

Ligands in Coordination Chemistry and Catalysis

The pyridine nitrogen atom, along with potential donor atoms introduced through substitution, allows for the use of derivatives of this compound as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting structural features and catalytic activities.

Design and Synthesis of Pyridine-Based Ligands for Transition Metal Catalysis

By strategically replacing the halogen atoms with coordinating groups, a wide variety of pyridine-based ligands can be synthesized from this compound. For example, substitution with phosphine (B1218219), amine, or thiol groups can lead to the formation of mono-, bi-, or tridentate ligands. The specific arrangement of these donor atoms, dictated by the substitution pattern of the starting material, will influence the coordination geometry and electronic properties of the resulting metal complexes.

The synthesis of such ligands often involves nucleophilic substitution or cross-coupling reactions. The ability to perform these reactions selectively at different positions on the pyridine ring is crucial for creating ligands with well-defined structures. For instance, a bidentate ligand could be prepared by reacting this compound with two equivalents of a phosphine nucleophile, targeting the more reactive bromine positions.

Applications in Homogeneous and Heterogeneous Catalytic Systems

Pyridine-containing ligands are ubiquitous in transition metal catalysis, finding application in a wide range of transformations. Metal complexes bearing ligands derived from this compound have the potential to be active catalysts in both homogeneous and heterogeneous systems. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the pyridine ring, play a critical role in determining the activity and selectivity of the catalyst.

Development of Specialty Materials

The rigid and planar structure of the pyridine ring, combined with the potential for extensive functionalization, makes this compound an attractive building block for the synthesis of specialty materials. innospk.com These materials can possess unique optical, electronic, or thermal properties.

Derivatives of this compound can be incorporated into polymers and resins to enhance their properties, such as thermal stability and durability. innospk.com For instance, the introduction of this halogenated pyridine moiety into a polymer backbone could improve its fire-retardant characteristics.

Furthermore, the synthesis of conjugated oligomers and polymers containing the 2,5-disubstituted-3-chloro-4-methylpyridine unit is a promising area of research. Such materials could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyridine core through substitution is a key advantage in designing materials with specific energy levels and charge-transport characteristics. While detailed research on specialty materials derived from this specific compound is emerging, its potential as a versatile building block is clear.

Reagents and Standards in Analytical Chemistry Method Development

In analytical chemistry, well-characterized compounds are essential for method development and validation. While specific use cases for this compound are not extensively documented, compounds with similar structures serve critical roles. Halogenated organic molecules are frequently used as analytical standards in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comlgcstandards.com

Given its specific structure and mass, this compound could serve as an internal or external standard for the quantification of other halogenated pyridines or related compounds in complex matrices, such as in monitoring industrial chemical processes or environmental samples. Furthermore, its reactive halogen sites present the possibility of its use as a derivatizing reagent, where it could be attached to other molecules to enhance their detectability by specific analytical instruments.

Environmental Science Research: Role in Pollutant Degradation and Remediation Studies

The presence of halogenated aromatic compounds in the environment is a significant concern due to their potential persistence and toxicity. nih.gov While extensive data on the environmental fate of this compound is not available, research on related compounds provides a framework for potential studies. Data on the environmental degradation of chloropyridines are noted to be lacking, highlighting a gap in current knowledge. researchgate.net

Conversely, the biodegradation of brominated compounds, such as brominated flame retardants, is known to occur, often through anaerobic debromination pathways. nih.govflemingcollege.ca Research on this compound could therefore focus on its environmental persistence, bioavailability, and degradation mechanisms. Such studies would likely investigate microbial and photochemical processes that could lead to the cleavage of the carbon-bromine and carbon-chlorine bonds, transforming the compound into less halogenated and potentially less harmful substances.

Mechanistic Investigations in Corrosion Inhibition

Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netrdd.edu.iq Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that slows down both anodic and cathodic corrosion reactions. mdpi.com This adsorption occurs through the interaction of the nitrogen atom's lone pair electrons and the π-electrons of the aromatic ring with the metal's d-orbitals. mdpi.com

The presence of halogen atoms on the pyridine ring can significantly enhance corrosion inhibition. acs.org Halide ions can have a synergistic effect, stabilizing the adsorption of the organic molecule on the metal surface. aip.org Mechanistic investigations of this compound as a corrosion inhibitor would likely focus on quantifying this effect. Studies would involve electrochemical techniques and surface analysis to determine the adsorption isotherm (e.g., Langmuir isotherm) and elucidate how the combination of the pyridine ring, methyl group, and multiple halogen substituents contributes to the formation of a stable, protective film on the metal surface. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1335050-94-6 | chemicalbook.com |

| Molecular Formula | C₆H₄Br₂ClN | chemicalbook.com |

| Molecular Weight | 285.36 g/mol | chemicalbook.com |

| Classification | Halogenated Pyridine, Heterocyclic Compound | evitachem.com |

| Reactivity | Highly reactive due to halogen substituents. Undergoes nucleophilic substitution and palladium-catalyzed cross-coupling reactions. | evitachem.com |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethanol. | evitachem.com |

Interactive Data Table: Potential Applications and Research Areas

| Section | Application/Research Area | Rationale | Key Reactions/Mechanisms |

| 6.3.1 | Functional Polymers | Serves as a monomer for building polymer chains with specific properties. | Suzuki-Miyaura cross-coupling, Stille coupling. |

| 6.3.1 | Organic Electronics | Incorporation into polymers to create electron-transporting materials for OLEDs and OFETs. | Polymerization via cross-coupling to form conjugated systems. |

| 6.3.2 | Advanced Materials | Acts as a versatile precursor for materials with tailored optical or electrochemical properties. | Nucleophilic substitution, palladium-catalyzed coupling with functionalized boronic acids. |

| 6.4 | Analytical Chemistry | Potential use as an analytical standard or a derivatizing reagent. | Stable structure for use as a standard; reactive halogens for derivatization. |

| 6.5 | Environmental Science | Study of its persistence and degradation pathways as a halogenated organic compound. | Photochemical and microbial dehalogenation (debromination, dechlorination). |

| 6.6 | Corrosion Inhibition | Investigation as a highly effective corrosion inhibitor for metals. | Adsorption onto metal surfaces via N-atom and π-electrons, synergistic effects from halogens. |

Future Research Directions and Emerging Challenges

Innovations in Regio- and Chemoselective Synthetic Methodologies

A primary challenge in utilizing 2,5-Dibromo-3-chloro-4-methylpyridine is the selective functionalization of its five potential reaction sites: two distinct bromine atoms, a chlorine atom, and two C-H positions. Future research will focus on developing highly specific catalytic systems and synthetic methods to control reaction outcomes.

Innovations are expected in transition-metal-catalyzed cross-coupling reactions. The established reactivity hierarchy for common electrophilic leaving groups (generally -I > -Br ≥ -OTf ≫ -Cl) provides a foundational principle for selective functionalization. nih.gov For this compound, this suggests that the bromine atoms can be selectively targeted over the chlorine atom. Future work will involve the fine-tuning of palladium catalysts and reaction conditions to differentiate between the two bromine atoms at the C2 and C5 positions, which possess different electronic environments. nih.gov

Another promising frontier is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. innovations-report.com Recent breakthroughs in the meta-selective C-H functionalization of pyridines using temporary dearomatization strategies could be adapted for this molecule. innovations-report.com This would allow for the introduction of new functional groups at the C6 position, a transformation that is difficult to achieve through classical methods. Similarly, methods for selective C4-alkylation and C2-deprotonative functionalization of halopyridines represent key areas for development. acs.orgnih.gov

A significant challenge is achieving high regioselectivity in the face of competing reactions like halogen dance, where halogen atoms migrate to different positions on the ring under certain conditions. acs.org The development of kinetic deprotonation methods followed by trapping with organozinc complexes has shown promise in suppressing such side reactions. acs.org

Exploration of Novel Reactivity Profiles and Transformation Pathways

Beyond established substitution and coupling reactions, future research will explore unconventional transformation pathways for this compound. evitachem.com Reductive functionalization, which involves the dearomatization of the pyridine (B92270) ring to generate reactive intermediates like enamines and cyclic amines, offers a novel approach to synthesize complex N-heterocycles. acs.org This strategy is highly efficient and atom-economical. acs.org

Photochemical transformations, such as phototransposition reactions, present another avenue for creating unique molecular scaffolds. arkat-usa.org Irradiation can induce ring transposition, allowing the nitrogen atom to insert between different pairs of ring atoms, leading to isomeric products that are inaccessible through thermal reactions. arkat-usa.org

Furthermore, exploring the metabolic pathways of this compound through microbial degradation could unveil novel enzymatic transformations. nih.gov Soil bacteria have been shown to biodegrade the pyridine ring through specific oxidative pathways, which could inspire new biocatalytic methods for its functionalization. nih.gov

The table below summarizes the differential reactivity that enables selective transformations, a key area for future exploration.

| Reactive Site | Potential Transformation | Enabling Method |

| C5-Br | Suzuki Cross-Coupling | Palladium Catalysis (e.g., Pd(PPh₃)₄) |

| C2-Br | Suzuki Cross-Coupling | Palladium Catalysis (e.g., Pd(PPh₃)₄) |

| C3-Cl | Suzuki Cross-Coupling | Specialized Palladium Catalysis (e.g., Pd-PEPPSI-IPr) |

| C6-H | C-H Functionalization/Arylation | Temporary Dearomatization; Copper Catalysis |

This table illustrates the hierarchy of reactivity that can be exploited for stepwise synthesis, with the bromine atoms being more reactive than the chlorine atom in typical Suzuki couplings. nih.gov

Advanced Computational Tools for Predictive Synthesis and Property Design

Density Functional Theory (DFT) studies and other quantum-chemical methods will continue to provide deep mechanistic insights. mdpi.com These tools can be used to calculate the activation barriers for different reaction pathways, predict the regioselectivity of functionalization, and understand the electronic properties that govern the molecule's reactivity. researchgate.net For instance, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, helping to predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Computational tools are also crucial for property design. By simulating how derivatives of this compound will interact with biological targets or form supramolecular structures, researchers can rationally design new molecules for applications in medicine and materials science. mdpi.comresearchgate.net

Development of Sustainable and Atom-Economical Chemical Processes

The principles of green chemistry are increasingly guiding synthetic research, and the future production and use of this compound will be no exception. A major challenge is to move away from traditional, often wasteful, synthetic protocols towards more sustainable alternatives. rasayanjournal.co.in

Future research will focus on atom-economical reactions, such as C-H activation and multicomponent reactions (MCRs), which maximize the incorporation of atoms from reactants into the final product. scitechseries.comrsc.org Scandium-catalyzed C-H activation and functionalization of pyridines represents one such atom-economical route. illinois.edufigshare.com

The use of green technologies and solvents will be paramount. This includes employing microwave-assisted synthesis and ultrasonication to accelerate reaction rates and improve yields, often under solvent-free conditions. nih.govresearchgate.net As shown in comparative studies, microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating. nih.gov The development of reactions that can be performed in environmentally benign solvents like water or supercritical CO₂ is also a key goal. ijarsct.co.inacs.org

| Method | Conventional Heating | Microwave (MW) Irradiation |

| Reaction Time | Hours (e.g., 6-9 h) | Minutes (e.g., 5-7 min) |

| Product Yield | Good (e.g., 73-84%) | Excellent (e.g., 90-94%) |

This interactive table, based on data for analogous pyridine syntheses, demonstrates the advantages of green chemistry techniques like microwave irradiation. nih.gov

Unveiling New Applications in Catalysis and Advanced Materials

The unique electronic and structural features of this compound make it an attractive scaffold for creating novel catalysts and advanced materials. The pyridine nitrogen atom and the halogen substituents can act as coordination sites for metal centers, suggesting its potential use as a ligand in catalysis. nih.gov Functionalization of the pyridine ring has been shown to tune the electrochemical properties and reactivity of metal complexes, opening up possibilities for designing new redox catalysts. nih.gov

In materials science, functionalized pyridines are integral components of functional materials. nih.gov Derivatives of this compound could be used to synthesize novel organic semiconductors, dyes, or liquid crystals. The ability to selectively introduce different functional groups allows for the precise tuning of photophysical and electronic properties. For example, pyridine-based functionalized graphene oxides have been developed as effective corrosion inhibitors for steel, an application area where derivatives of this compound could be explored. rsc.org Its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals also points to the potential for its derivatives to form the basis of new bioactive molecules and functional materials for drug delivery. innospk.com

Q & A

Q. How can researchers optimize the synthesis of 2,5-dibromo-3-chloro-4-methylpyridine for high purity and yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Halogenation sequence : Bromination and chlorination steps must be carefully ordered to avoid steric hindrance. For example, bromine substituents at C2 and C5 (as in related pyridine derivatives) may influence the reactivity of C3 for chlorination .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction efficiency, as seen in analogous pyridine syntheses .

- Catalyst use : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve regioselectivity.

- Temperature control : Stepwise heating (e.g., 60–80°C for bromination, followed by 40–50°C for chlorination) minimizes side reactions.

Validate purity via HPLC (≥98%) and characterize intermediates using NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H NMR to confirm substitution patterns (e.g., methyl group at C4, halogens at C2/C5/C3). Coupling constants and splitting patterns distinguish adjacent substituents.

- Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 294.82 g/mol) and isotopic patterns (Br/Cl contributions) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in structurally similar pyridine derivatives .

- HPLC with UV detection : Monitor purity and stability under varying pH/temperature conditions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, bromine at C2/C5 may act as a leaving group in Suzuki-Miyaura couplings, while the methyl group at C4 sterically modulates reactivity .

- Molecular docking : Model interactions with catalysts (e.g., Pd complexes) to optimize reaction conditions. Studies on similar halogenated pyridines show that steric bulk at C4 reduces catalytic turnover .

- Solvent effects : Simulate solvent polarity (e.g., THF vs. DMF) to predict reaction kinetics.

Q. How do researchers resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

Methodological Answer: Case study: Discrepancies in CYP1B1 inhibition (IC₅₀ values) for pyridine-based inhibitors :

- Structural analogs : Compare this compound with compounds like 2-(pyridin-3-yl)estradiol (IC₅₀ = 0.011 µM). Note that halogen positioning (e.g., C3 vs. C4) alters steric/electronic interactions with the enzyme’s active site.

- Experimental replication : Standardize assay conditions (e.g., EROD assay protocols, cell lines) to minimize variability.

- Metabolic stability : Assess compound degradation (e.g., in vitro liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic effects.

Q. What strategies are employed to study the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS; bromine/chlorine substituents may undergo hydrolysis to form pyridinols .

- Photodegradation : Expose to UV light (254–365 nm) and identify byproducts (e.g., dehalogenation products) using GC-MS.

- Microbial degradation : Use soil microcosms to assess biodegradation rates. Halogenated pyridines often persist due to reduced microbial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.